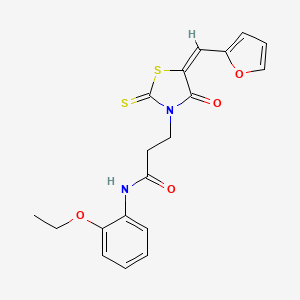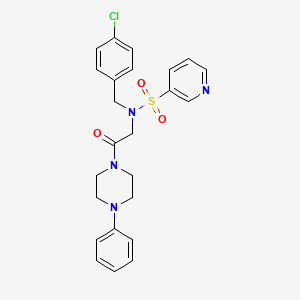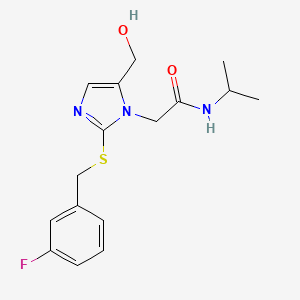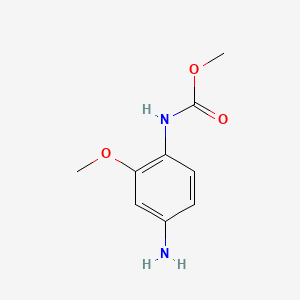
N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This unique compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
Catalytic Methods and Synthesis
The research on N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine and related compounds has focused on catalytic methods for efficient synthesis. For example, a method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent has been developed, which is attractive due to low catalyst loading and broad substrate scope (Li et al., 2012). Another study explored the Cu-catalyzed allylation of amines with cyclopropyldiphenylsulfonium trifluoromethanesulfonate, offering an efficient method for the synthesis of N-allyl amines (Ma et al., 2022).
Biochemical Applications
In biochemical research, compounds like this compound are often studied in the context of biochemical pathways. S-adenosylmethionine (SAM), a biological sulfonium compound, is a major biological methyl donor in reactions catalyzed by methyltransferases and is used in various biochemical syntheses, highlighting the significance of sulfonium compounds in biochemistry (Fontecave et al., 2004).
Pharmaceutical Chemistry
In pharmaceutical chemistry, such compounds are explored for their potential as intermediates in drug synthesis. For instance, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, a method that can be applied to synthesize a variety of enantioenriched amines, including pharmaceutical compounds (Ellman et al., 2002).
Green Chemistry and Environmental Applications
Research in green chemistry includes developing environmentally friendly synthesis methods. For example, the solvent-free aminolysis of 1,2-epoxides by 2-picolylamine, a key step in the synthesis of ionic liquids, represents an advancement in eco-friendly chemical synthesis (Fringuelli et al., 2004).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-3-6-11(9-10-4-5-10)7-8-14(2,12)13/h1,10H,4-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDJMTGFVQEEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN(CC#C)CC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)

![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)

![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)


![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)